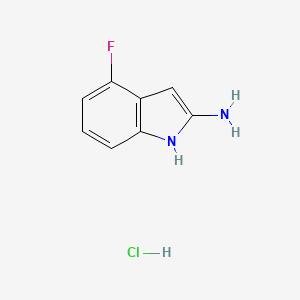![molecular formula C13H12N4O2S2 B2855455 4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide CAS No. 2034601-10-8](/img/structure/B2855455.png)
4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide is an intriguing chemical compound with distinct structural characteristics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide involves multiple steps that include the preparation of intermediate compounds and their subsequent reactions under carefully controlled conditions. The process typically starts with the synthesis of thiazole and pyrimidinone intermediates, which are then coupled through a series of reactions involving alkylation, amidation, and cyclization.
Industrial Production Methods: : Scaling up the synthesis of this compound for industrial production involves optimizing each step to ensure high yield and purity. This often includes refining reaction conditions such as temperature, solvent choice, and reaction time, and employing advanced purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound can undergo several types of chemical reactions, such as:
Oxidation: : The presence of heteroatoms in the thiazole and pyrimidinone rings makes it susceptible to oxidation, potentially leading to the formation of sulfoxides or sulphones.
Reduction: : Reduction reactions can target the carbonyl group within the pyrimidinone ring, possibly resulting in the formation of alcohol derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to heteroatoms, where electron density is higher.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminium hydride, and nucleophiles like amines or halides.
Major Products: : The major products formed from these reactions vary depending on the specific conditions and reagents used. For instance, oxidation can produce sulfoxide or sulphone derivatives, while reduction may yield alcohol derivatives.
Applications De Recherche Scientifique
4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide has extensive applications in scientific research:
Chemistry: : It's used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: : It has potential as a probe to study biological processes due to its unique structure and reactivity.
Medicine: : The compound is being explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry: : Its utility extends to the development of new materials with specific properties or functions, driven by its chemical versatility.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. The compound's heterocyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This can lead to alterations in biochemical pathways, potentially resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Comparing 4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide with other similar compounds highlights its uniqueness:
Similar Compounds: : Compounds like thiazole-5-carboxamide and 4-oxothieno[2,3-d]pyrimidine derivatives share structural motifs with our compound.
Does this meet your needs? How do you plan to use this compound?
Propriétés
IUPAC Name |
4-methyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-8-10(21-7-16-8)11(18)14-3-4-17-6-15-12-9(13(17)19)2-5-20-12/h2,5-7H,3-4H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTSWLBKQYRXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2855372.png)


![3-(2-chlorobenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2855377.png)
![6-(4-Chlorophenyl)-2-[1-(pyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2855378.png)



![13-oxa-3,7-dithia-5-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-2(6),14,16,18-tetraen-4-one](/img/structure/B2855388.png)
![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2855390.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2855391.png)
![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride](/img/structure/B2855392.png)


